Product packaging for Abieta-8,11,13-trien-18-oate(Cat. No.:)

Abieta-8,11,13-trien-18-oate

Cat. No.: B1240558
M. Wt: 299.4 g/mol
InChI Key: NFWKVWVWBFBAOV-MISYRCLQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Abieta-8,11,13-trien-18-oate is an ester derivative of dehydroabietic acid, an abietane-type diterpenoid found in coniferous resins . This compound serves as a versatile and crucial synthetic intermediate for the functionalization of the abietane core structure, enabling extensive ring-C modifications and the preparation of more complex, bioactive derivatives . Researchers value this compound for exploring structure-activity relationships in diterpenoid chemistry. Its derivatives show a broad spectrum of significant biological activities. For instance, related dehydroabietic acid derivatives have demonstrated potent aromatase (CYP19) inhibitory activity, with an IC50 value of 0.3 µM, indicating potential for application in anticancer research . Other studies highlight that dehydroabietic acid acts as a dual activator of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPAR α/γ) . This mechanism is associated with improved glucose and lipid metabolism, reduction of plasma triglycerides, and suppression of pro-inflammatory cytokines, making such compounds valuable for metabolic disease and inflammation research . Furthermore, these derivatives exhibit antimicrobial properties against multidrug-resistant strains . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27O2- B1240558 Abieta-8,11,13-trien-18-oate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27O2-

Molecular Weight

299.4 g/mol

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/p-1/t17-,19-,20-/m1/s1

InChI Key

NFWKVWVWBFBAOV-MISYRCLQSA-M

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)[O-])C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)[O-])C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)[O-])C

Origin of Product

United States

Natural Occurrence, Isolation, and Distribution

Botanical Sources and Phytochemical Context

The primary natural source of these compounds is the resin produced by various trees and some other plant species. rsc.org Dehydroabietic acid is a stable, aromatic diterpenoid that is often formed from the isomerization and dehydrogenation of other resin acids like abietic acid. atamanchemicals.com

Conifers are the most prolific producers of abieta-8,11,13-trien-18-oic acid (dehydroabietic acid). wikipedia.org It is a principal constituent of rosin (B192284), the solid residue remaining after the distillation of turpentine (B1165885) from the oleoresin of these trees. wikipedia.orgnih.gov Its widespread presence makes it a key biomarker for conifer resins in environmental and geological studies. semanticscholar.org The methyl ester, methyl abieta-8,11,13-trien-18-oate, has been specifically identified in the bark of Picea abies. centrumdp.sk

Table 1: Documented Coniferous Sources

Family Genus Species
Pinaceae Pinus P. densiflora, P. sylvestris, P. pinea, P. insularis, P. kesiya, P. strobus atamanchemicals.comresearchgate.netnih.gov
Pinaceae Abies A. grandis researchgate.net
Pinaceae Picea P. abies centrumdp.skresearchgate.net
Pinaceae Larix L. kaempferi invivochem.com
Cupressaceae Juniperus J. communis upc.edunih.gov
Cupressaceae Callitris General resin component semanticscholar.org
Araucariaceae Various General resin component rsc.org
Podocarpaceae Various General resin component rsc.org

While less common than in conifers, abietane (B96969) diterpenoids are also found in a variety of angiosperms (flowering plants). rsc.org Research has identified dehydroabietic acid in species from several families, indicating a broader distribution than previously understood. For instance, it has been successfully isolated from Commiphora opobalsamum, a species used in traditional medicine. mdpi.com

Table 2: Documented Angiosperm Sources

Family Genus Species
Lamiaceae Various General family occurrence rsc.org
Asteraceae Various General family occurrence rsc.org
Celastraceae Tripterygium T. wilfordii rsc.orgnih.gov
Hydrocharitaceae Various General family occurrence rsc.org

Some abietane compounds have been isolated from fungal species. rsc.org However, the role of fungi is more extensively documented in the context of biotransformation. Various fungi, such as Mortierella isabellina, Trametes versicolor, and Phlebiopsis gigantea, are capable of metabolizing dehydroabietic acid, hydroxylating its structure to produce new derivatives. researchgate.netcdnsciencepub.com In addition to fungi, some cyanobacteria have also been reported to produce dehydroabietic acid. researchgate.net

Geographic and Ecological Distribution

The geographic distribution of this compound is intrinsically linked to the vast global presence of its botanical sources. Conifers, the primary source, dominate many ecosystems in the Northern Hemisphere. upc.edu Species like Juniperus communis have a holarctic distribution, ensuring the compound's presence across North America, Europe, and Asia. upc.edu Ecologically, as a component of resin, the compound is part of the plant's chemical defense system against herbivores and pathogens.

Advanced Isolation and Extraction Methodologies

The isolation of dehydroabietic acid, the precursor to the ester, is well-established. Industrial processes often begin with disproportionated rosin, which has a higher concentration of dehydroabietic acid. nih.gov A common purification technique involves the formation of an amine salt, for example with 2-aminoethanol, which selectively crystallizes from solution. researchgate.netgoogle.com The pure acid can then be regenerated from this salt. google.com

Accelerated Solvent Extraction (ASE) is a modern and efficient technique for obtaining phytochemicals from plant materials. This method utilizes solvents at elevated temperatures and pressures to enhance extraction speed and efficiency.

A study on the extraction of compounds from Norway spruce (Picea abies) bark demonstrated the effectiveness of ASE using ethanol (B145695) as a solvent. centrumdp.skresearchgate.net Key findings from this research include:

Increased Yield with Temperature: The total yield of extractives increased as the extraction temperature was raised from 80°C to 120°C and 160°C. centrumdp.sk

Identification of Target Compound: Methyl this compound was successfully identified as a component of the extracts. centrumdp.sk

Time Efficiency: ASE offered a dramatic reduction in extraction time compared to conventional Soxhlet extraction. The ASE process was completed in 36 minutes, whereas the Soxhlet method required 540 minutes to achieve a similar yield. centrumdp.sk

Table 3: Comparison of ASE and Soxhlet Extraction for Picea abies Bark

Extraction Method Temperature Time Relative Yield
ASE 80°C 36 min 7.5%
ASE 120°C 36 min 10.5%
ASE 160°C 36 min 13.8%
Soxhlet Boiling Point of Ethanol 540 min 10.2%

Data sourced from a 2015 study on Picea abies bark extraction. centrumdp.sk

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a modern technique utilized for the separation of natural products. It employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is noted for its ability to extract lipophilic compounds efficiently. SFE has been cited as an effective tool for the extraction of compounds from sources like pine sawdust and other plant materials. centrumdp.skdoi.org The technique offers advantages over traditional solvent extraction, including reduced use of organic solvents and milder extraction conditions, which helps in preserving thermolabile compounds. The efficiency of SFE is dependent on parameters such as pressure and extraction time, which can be optimized to selectively extract target compounds like abietane diterpenoids. upc.edu

Other Chromatographic and Extraction Techniques

A variety of conventional extraction and chromatographic methods are employed for the isolation and purification of this compound and related diterpenoids from their natural sources.

Extraction Methods:

Solvent Extraction: This is the most common initial step. The choice of solvent is critical, as these diterpenoids are lipophilic. kpfu.ru Non-polar solvents are typically preferred.

Soxhlet Extraction: A classical method used for continuous extraction with a solvent. It has been used with solvents like ethanol to extract materials from spruce bark. centrumdp.sk

Maceration: Involves soaking the plant material in a solvent. For example, the roots of Teucrium hircanicum were extracted by maceration in n-hexane to isolate rearranged abietane diterpenoids. jmp.ir

Reflux and Percolation: These methods have been studied and compared for their efficiency in extracting abietane diterpenoids from Salvia officinalis using petroleum ether, with percolation followed by reflux extraction proving to be highly efficient. kpfu.ru

Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent volume compared to traditional methods like Soxhlet. centrumdp.sk

Chromatographic Techniques:

Following initial extraction, chromatographic methods are essential for the purification of individual compounds from the complex crude extract.

Column Chromatography: This is a fundamental purification step. Silica (B1680970) gel is frequently used as the stationary phase with a gradient of solvents, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on polarity. jmp.irmdpi.comoup.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of column chromatography separations and for preliminary phytochemical fingerprinting. jmp.irmdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification, preparative reversed-phase HPLC is often employed. jmp.ir Analytical HPLC coupled with a diode-array detector (HPLC-DAD) is used for the quantification of abietane diterpenes in extracts. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds in complex mixtures, such as the lipophilic extracts from wood. centrumdp.skgcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) provides even greater resolution for separating closely related compounds in these extracts. gcms.cz

Data Tables

Table 1: Extraction Methods for Abietane Diterpenoids

Extraction Method Plant Source Solvent(s) Target Compounds Reference
Soxhlet, Reflux, Percolation Salvia officinalis leaves Petroleum Ether Aromatic Abietane Diterpenoids kpfu.ru
Maceration Teucrium hircanicum roots n-Hexane Rearranged Abietane Diterpenoids jmp.ir
Soxhlet Extraction Picea abies (Spruce) bark Ethanol Lipophilic Compounds centrumdp.sk
Accelerated Solvent Extraction (ASE) Picea abies (Spruce) bark Ethanol Lipophilic Compounds centrumdp.sk
Solvent Extraction "Pini Resina" 70% Ethanol Diterpenes nih.gov

Table 2: Chromatographic Techniques for Isolation and Analysis

Technique Stationary/Mobile Phase Details Purpose Compound Class Reference
Column Chromatography Silica gel; Chloroform:Methanol Purification Ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate mdpi.com
Column Chromatography Silica gel; n-hexane-EtOAc, EtOAc-Methanol Fractionation Rearranged Abietane Diterpenoids jmp.ir
Reversed-Phase HPLC C18 column; Acetonitrile/Water Final Purification & Analysis Abietane Diterpenes jmp.irmdpi.com
GC-MS - Identification & Quantification Lipophilic extractives from wood centrumdp.skgcms.cz

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Intermolecular Interactions (e.g., Hydrogen Bonding)

The spatial arrangement of molecules in the solid state is dictated by a network of intermolecular interactions. In the case of derivatives of abieta-8,11,13-trien-18-oate, X-ray diffraction studies have provided detailed insights into these forces, with hydrogen bonding playing a pivotal role in the formation of the crystal lattice.

A comprehensive analysis of a closely related compound, ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate, reveals the presence of specific N–H···O hydrogen bonds. mdpi.com These interactions are crucial in establishing a three-dimensional network within the crystal structure. The hydrogen atoms of the amino group engage with an oxygen atom of the sulfonyl group and the oxygen atom of the carbonyl group from the carboxyl function. mdpi.com This intricate system of hydrogen bonds dictates the packing of the molecules in the crystal.

The geometry of these hydrogen bonds has been precisely determined, including the distances and angles between the donor (D), hydrogen (H), and acceptor (A) atoms. These parameters are critical for understanding the strength and directionality of these interactions.

Detailed research findings from the X-ray diffraction analysis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate are presented in the table below. The data delineates the specific bond lengths (D-H, H···A, D···A) and the bond angle (D-H···A), which characterize the hydrogen bonds formed in the crystal. mdpi.com

Table 1: Hydrogen Bond Geometry for Ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1A···O2 0.86 2.13 2.943 (10) 158
N1–H1B···O18 0.86 2.29 3.003 (10) 140

Data sourced from a study on ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate. mdpi.com

While this data is for a sulfonamide derivative, it provides a valuable model for understanding the potential intermolecular interactions of this compound itself. The presence of the carboxylate group in the parent compound suggests that it can also act as a hydrogen bond acceptor. In its protonated form (abieta-8,11,13-trien-18-oic acid), the carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimeric structures or extended hydrogen-bonded chains. The fundamental tricyclic diterpenoid framework is shared, and thus the steric influences on how these functional groups can interact with neighboring molecules would be similar.

Biosynthetic Pathways and Enzymology

Precursor Compounds and Metabolic Routes

Aromatic abietanes, including the parent acid of Abieta-8,11,13-trien-18-oate (dehydroabietic acid), are 20-carbon compounds derived from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). rsc.org The biosynthesis of GGPP itself occurs through one of two primary metabolic routes: the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgnih.gov

The MEP pathway, located in the plastids, is a crucial source for GGPP in the biosynthesis of many diterpenoids in plants like those in the Lamiaceae family. nih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The enzyme geranylgeranyl pyrophosphate synthase (GGPPS) then catalyzes the sequential addition of three IPP molecules to one DMAPP molecule, yielding the C20 compound GGPP. nih.gov This precursor is a critical branch-point, feeding into the biosynthesis of various isoprenoids, including carotenoids, gibberellins, and the abietane (B96969) diterpenes. nih.gov

The central metabolic route to the abietane skeleton involves the initial cyclization of the linear GGPP molecule into a bicyclic intermediate, which is then further rearranged and modified to form the characteristic tricyclic structure. rsc.org

Diterpene Synthase and Cyclase Activities

The conversion of the acyclic GGPP into the complex tricyclic abietane framework is orchestrated by a class of enzymes known as diterpene synthases (diTPSs). rsc.org These enzymes often exhibit bifunctionality, possessing distinct active sites for different stages of the cyclization cascade.

The biosynthesis proceeds through two main enzymatic steps:

Class II diTPS Activity : The process begins with the protonation-initiated cyclization of GGPP into a bicyclic intermediate, typically (+)-copalyl diphosphate (CPP). nih.govresearchgate.net This reaction is catalyzed by a Class II diTPS, such as a copalyl diphosphate synthase (CPPS). nih.gov In conifers, this activity is part of a bifunctional enzyme called abietadiene synthase. nih.gov

Class I diTPS Activity : The CPP intermediate is then transferred to a Class I active site, where the diphosphate group is removed, generating a carbocation. This initiates a second cyclization and a series of rearrangements to form the final hydrocarbon skeleton. nih.gov In the biosynthesis of many abietanes in the Lamiaceae family, an enzyme known as miltiradiene (B1257523) synthase (MiS) converts CPP to the olefin miltiradiene. nih.govresearchgate.net

Miltiradiene contains a cyclohexadiene ring that is a direct precursor to the aromatic C-ring of the abietane structure. rsc.org The aromatization of miltiradiene to form abietatriene (B1232550) can occur spontaneously but is also believed to be enzymatically catalyzed in plants. rsc.orgnih.gov Following the formation of the core abietatriene skeleton, further modifications are introduced by other enzymes, primarily cytochrome P450 monooxygenases (CYPs). These enzymes catalyze oxidation reactions, such as hydroxylations, which are crucial for the formation of the diverse array of abietane diterpenoids, including the carboxylic acid group at the C-18 position found in dehydroabietic acid. rsc.org The final esterification to form the "-oate" is a subsequent modification of this acid.

Enzyme ClassFunctionPrecursorProductExample Enzyme
Class II diTPSBicyclizationGeranylgeranyl diphosphate (GGPP)(+)-Copalyl diphosphate (CPP)Copalyl diphosphate synthase (CPPS)
Class I diTPSFurther cyclization/rearrangement(+)-Copalyl diphosphate (CPP)MiltiradieneMiltiradiene synthase (MiS)
Cytochrome P450Oxidation/AromatizationAbietatrieneOxidized abietanesFerruginol Synthase (FS)

Genetic and Enzymatic Regulation of Biosynthesis

The production of this compound and related compounds is tightly regulated at both the genetic and enzymatic levels to control the metabolic flux and respond to developmental or environmental signals. mdpi.comusp.br

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a primary point of control. wikipedia.org Studies on the biosynthesis of abietane diterpenoids in Salvia sclarea hairy roots have demonstrated that the availability of the precursor GGPP is a significant rate-limiting step. Overexpression of the gene for GGPPS led to a substantial increase in the accumulation of abietane diterpenes, confirming that the supply of this precursor is a key metabolic constraint. nih.gov

Similarly, the enzymes directly involved in the cyclization steps are critical control points. Overexpressing the CPPS gene also resulted in a significant boost in abietane production. nih.gov Conversely, silencing the gene for ent-copalyl-diphosphate synthase, which directs GGPP into the competing gibberellin pathway, also enhanced the production of abietane diterpenoids. nih.gov This highlights the importance of transcriptional regulation in partitioning metabolic flux between competing pathways. The expression of these biosynthetic genes is often controlled by various families of transcription factors (such as MYB, WRKY, and AP2/ERF) that are themselves activated by developmental cues or environmental stresses. mdpi.com

Enzymatic Regulation: The activity of the biosynthetic enzymes can also be modulated post-translationally. While transcriptional control is a major factor, the catalytic efficiency of enzymes like diTPSs and CYPs can be influenced by cellular conditions. Furthermore, many biosynthetic pathways are subject to feedback regulation, where the end product can inhibit the activity of an early enzyme in the pathway, preventing over-accumulation. nih.gov For instance, in abscisic acid biosynthesis, the hormone can regulate its own levels by activating genes for its catabolism. nih.gov Similar mechanisms may be at play in controlling the levels of abietane diterpenoids.

Regulatory PointMechanismTargetEffect on Biosynthesis
GeneticTranscriptional up-regulationGGPPS geneIncreased precursor supply, enhanced output
GeneticTranscriptional up-regulationCPPS geneIncreased flux into abietane pathway
GeneticTranscriptional silencingCompeting pathway genes (e.g., entCPPS)Reduced flux to other pathways, increased precursor for abietanes
EnzymaticFeedback InhibitionEarly pathway enzymesPotential for self-regulation of product levels

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

The total synthesis of abieta-8,11,13-trien-18-oic acid (dehydroabietic acid), the parent carboxylic acid of the target ester, represents a significant challenge in organic chemistry due to its complex tricyclic structure and multiple stereocenters. The first complete synthesis of racemic dehydroabietic acid was accomplished by Gilbert Stork and John W. Schulenberg in 1956. acs.orgacs.org Their approach commenced with 2-isopropylnaphthalene (B46572) as the starting material. nih.gov

More recent synthetic strategies have also been developed, often focusing on constructing the abietane (B96969) skeleton through different methodologies. rsc.org These total synthesis routes, while academically important for demonstrating novel synthetic strategies, are often lengthy and less economically viable for large-scale production compared to semi-synthesis from naturally occurring precursors. nih.gov

Semi-Synthesis from Related Natural Products (e.g., Abietic Acid, Podocarpic Acid)

Due to the structural complexity and the availability of related natural products, semi-synthesis is the most common and practical approach for obtaining abieta-8,11,13-trien-18-oate and its derivatives.

From Abietic Acid:

The most prevalent starting material for the semi-synthesis of this compound is abietic acid, a major component of pine rosin (B192284). uv.escdnsciencepub.com The conversion involves the aromatization of the C-ring of the abietane skeleton. A common method to achieve this is through disproportionation or dehydrogenation. Heating abietic acid, often in the presence of a palladium on carbon (Pd/C) catalyst, leads to the formation of dehydroabietic acid (abieta-8,11,13-trien-18-oic acid). rsc.orguv.es The resulting acid can then be esterified to yield the desired this compound. For instance, treatment of abietic acid with lithium hydroxide (B78521) followed by methyl sulfate (B86663) in dimethylformamide (DMF) produces methyl abietate, which can then be aromatized. uv.es

From Podocarpic Acid:

Podocarpic acid, another naturally occurring diterpenoid, can also serve as a starting material for the synthesis of the abieta-8,11,13-triene skeleton. Although this requires more extensive modifications, including the introduction of the isopropyl group at C-13, it provides an alternative pathway. For example, methyl 13-hydroxypodocarpa-8,11,13-trien-18-oate, derived from podocarpic acid, has been synthesized and can be a key intermediate. rsc.orgrsc.orgresearchgate.net The transformation of the podocarpane (B1244330) skeleton to the abietane skeleton involves functionalization at the C-13 position.

Targeted Chemical Modifications and Functionalization

The this compound scaffold is a versatile platform for a wide range of chemical modifications. These derivatizations are aimed at exploring the structure-activity relationships of this class of compounds.

Esterification and Hydrolysis

The carboxyl group at C-18 is a primary site for modification.

Esterification: Dehydroabietic acid (abieta-8,11,13-trien-18-oic acid) can be readily esterified with various alcohols under standard conditions to produce a library of ester derivatives. For example, the synthesis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate starts from the corresponding ethyl ester of dehydroabietic acid. mdpi.com Trimethylsilyl esters have also been prepared. chemspider.com

Hydrolysis: Conversely, the ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as potassium hydroxide in aqueous methanol. uv.escdnsciencepub.com This allows for the subsequent formation of amides or other carboxyl derivatives.

Oxidation and Reduction Reactions

The abietane skeleton offers several positions for oxidation and reduction reactions.

Oxidation: The benzylic C-7 position is particularly susceptible to oxidation. Treatment of methyl this compound with oxidizing agents like chromium trioxide can introduce a ketone at the C-7 position, yielding methyl 7-oxothis compound. cdnsciencepub.com Oxidation can also occur at other positions, such as C-6, often through multi-step sequences involving the C-7 ketone. acs.org

Reduction: The carbonyl group of 7-oxo derivatives can be reduced back to a hydroxyl group using reducing agents like sodium borohydride. rsc.org The ester group at C-18 can be reduced to a primary alcohol (dehydroabietinol) using strong reducing agents like lithium aluminum hydride (LiAlH4). uv.es

Halogenation and Substitution Reactions

The aromatic C-ring is amenable to electrophilic substitution reactions, including halogenation.

Halogenation: Dehydroabietic acid and its derivatives can undergo chlorination at the C-12 and C-14 positions of the aromatic ring. researchgate.net These reactions are typically carried out using chlorine-based reagents. Bromination of dehydroabietic acid has also been investigated, although the isolation of a stable product proved to be challenging. gatech.edu

Substitution: The halogenated derivatives can serve as precursors for further substitution reactions. For instance, mono-halogenated dehydroabietic acid compounds can be converted to their corresponding amino derivatives. google.com

Functionalization of Aromatic and Aliphatic Moieties (e.g., Sulfonamides, Triazoles)

Further functionalization of the this compound skeleton has been extensively explored to generate novel compounds with diverse biological activities.

Sulfonamides: Sulfonamide groups can be introduced onto the aromatic ring. For example, ethyl 12-sulfo-abieta-8,11,13-trien-18-oate can be converted to the corresponding sulfonyl chloride, which then reacts with ammonia (B1221849) to yield ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate. mdpi.com

Triazoles: 1,2,3-Triazole moieties have been appended to the dehydroabietic acid framework, often through click chemistry. nih.gov These modifications have been shown to influence the biological properties of the parent compound.

Below is a table summarizing some of the key chemical modifications of the this compound scaffold.

Modification TypeReagents and ConditionsProduct TypeReference
Aromatization Pd/C, heatDehydroabietic acid/ester rsc.org, uv.es
Esterification Alcohol, acid catalystAlkyl this compound mdpi.com
Hydrolysis KOH, MeOH/H₂OAbieta-8,11,13-trien-18-oic acid uv.es, cdnsciencepub.com
Oxidation (C-7) CrO₃, acetic acid7-Oxo-abieta-8,11,13-trien-18-oate cdnsciencepub.com
Reduction (C-18) LiAlH₄, THFAbieta-8,11,13-trien-18-ol uv.es
Chlorination Chlorine-based reagents12-Chloro and/or 14-chloro derivatives researchgate.net
Sulfonylation 1. PCl₅ 2. NH₄OH12-Sulfamoyl-abieta-8,11,13-trien-18-oate mdpi.com
Triazole Formation Click ChemistryTriazole-substituted derivatives nih.gov

Ring Modification and Rearrangement Studies

The rigid tricyclic framework of this compound and its parent acid, dehydroabietic acid, has been a subject of extensive research for the development of novel compounds through various chemical modifications. These modifications primarily focus on the introduction of diverse functionalities and the alteration of the diterpenoid skeleton to access unique chemical entities.

Key strategies for ring modification often target the aromatic C-ring, which is susceptible to electrophilic substitution reactions. Nitration of methyl this compound, for instance, has been explored to introduce nitro groups onto the aromatic ring, which can then serve as versatile intermediates for further transformations. researchgate.net Similarly, sulfonation of the C-ring has been achieved, leading to the synthesis of derivatives like ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate. researchgate.netmdpi.com This is accomplished through a two-step protocol starting from ethyl 12-sulfo-abieta-8,11,13-trien-18-oate. researchgate.netmdpi.com The structure of these sulfonamide derivatives has been comprehensively characterized using NMR spectroscopy and single-crystal X-ray diffraction. researchgate.netmdpi.com

Oxidation reactions represent another common approach for modifying the abietane skeleton. The benzylic C7 position is particularly reactive and can be oxidized to introduce a carbonyl group. researchgate.net This modification has been shown to influence the biological activity of the resulting derivatives. researchgate.net Further modifications can be carried out, such as the introduction of a hydroxyl group at the C12 position of the aromatic ring, followed by the synthesis of chalcone (B49325) hybrids. mdpi.com

Below is a table summarizing some of the reported ring modifications on the this compound scaffold.

Starting MaterialReagents and ConditionsType of ModificationModified Position(s)Resulting Derivative Class
Methyl this compoundNitrating agentsElectrophilic Aromatic SubstitutionC12 and/or C14Nitro-derivatives
Ethyl 12-sulfo-abieta-8,11,13-trien-18-oate1. SOCl₂ 2. NH₄OHSulfonamide formationC12Sulfonamide derivatives
Dehydroabietylamine (B24195)Oxidizing agents (e.g., CrO₃)OxidationC77-Oxo-derivatives
Dehydroabietic acid derivativeAcid (e.g., in acetic anhydride)Wagner-Meerwein RearrangementAngular methyl groupRearranged abietane skeleton

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis and derivatization of natural products, including this compound and its parent compound, dehydroabietic acid. researchgate.net The focus is on developing more environmentally benign and sustainable chemical processes.

Dehydroabietic acid itself is considered an environmentally friendly starting material due to its natural origin and biodegradability. acs.org Its derivatives, such as dehydroabietylamine, have also been noted for their favorable environmental profile. researchgate.net This inherent "greenness" of the starting material provides a strong foundation for developing sustainable chemical transformations.

The development of catalytic methods is another important aspect of green chemistry in this context. The use of catalysts can lead to more efficient reactions with higher atom economy and reduced energy consumption. For instance, palladium-catalyzed cycloisomerization reactions of enynes have been explored with dehydroabietic acid being used in the catalytic system. researchgate.net

Furthermore, the synthesis of some derivatives of this compound has been reported in the context of broader discussions on the paradigm of green chemistry in modern organic synthesis, highlighting the importance of designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

The following table outlines some green chemistry considerations in the synthesis of this compound derivatives.

Green Chemistry PrincipleApplication in this compound SynthesisReference
Use of Renewable FeedstocksUtilization of dehydroabietic acid, a natural product from rosin. acs.org
Design for DegradationThe inherent biodegradability of the dehydroabietic acid scaffold. researchgate.net
CatalysisApplication of palladium catalysis in derivatization reactions. researchgate.net
Safer Solvents and AuxiliariesEfforts to use more environmentally benign reaction media. acs.org

Mechanistic Studies of Biological Activities in Vitro and Non Human Models

Antimicrobial Activity Studies

Abieta-8,11,13-trien-18-oate has demonstrated a notable spectrum of antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities.

The compound has shown efficacy against a range of Gram-positive bacteria. Studies have reported its activity against pathogenic and opportunistic bacteria, including Staphylococcus aureus, Bacillus subtilis, and Streptomyces scabies. chemsrc.com Further investigations have highlighted its potential against skin-related bacteria such as Staphylococcus epidermidis and Propionibacterium acnes, as well as the oral bacterium Streptococcus mitis. The antibacterial action is thought to be related to the lytic interaction with and disruption of bacterial cell membranes. researchgate.net

Table 1: Antibacterial Spectrum of this compound

Bacterial Strain Type Relevance
Staphylococcus aureus Gram-positive Common human pathogen
Bacillus subtilis Gram-positive Soil bacterium, model organism
Streptomyces scabies Gram-positive Plant pathogen
Staphylococcus epidermidis Gram-positive Skin commensal, opportunistic pathogen
Propionibacterium acnes Gram-positive Associated with acne
Streptococcus mitis Gram-positive Oral commensal, opportunistic pathogen

The antifungal properties of this compound have also been a subject of investigation. Research indicates that it possesses activity against various fungal species. chemsrc.comorcid.org While some studies suggest that its antifungal activity against Candida isolates may be low, it has shown effects comparable to conventional antimycotics like Fluconazole against certain filamentous fungi. mdpi.com The presence of alcohol groups in related structures appears to enhance antifungal activity. sorbonne-universite.fr

In the realm of antiviral research, derivatives of abietic acid, including this compound, have been evaluated for their efficacy against Herpes Simplex Viruses (HHV), specifically HHV-1 and HHV-2. researchgate.net While some abietane (B96969) derivatives have shown significant broad-spectrum anti-herpetic activity, studies on this compound itself have yielded varied results, with some research indicating a lack of activity against HHV-1. researchgate.netresearchgate.net

In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

Beyond its antimicrobial actions, this compound has been shown to exert cytotoxic and antiproliferative effects on cancer cell lines through specific mechanisms.

A significant finding is the compound's ability to induce selective cytotoxicity in cancer cells, particularly under conditions of nutrient deprivation, which mimics the tumor microenvironment. researchgate.net Methyl this compound demonstrated potent preferential cytotoxicity against MIA PaCa-2 human pancreatic cancer cells at a concentration of 10 µg/mL under nutrient-starved conditions. researchgate.net This "anti-austerity" strategy targets cancer cells that have adapted to low-nutrient environments, a hallmark of solid tumors. researchgate.net

Table 2: Selective Cytotoxicity of Methyl this compound

Cell Line Condition Concentration Effect
MIA PaCa-2 (Pancreatic Cancer) Nutrient-Deprived 10 µg/mL Potent preferential cytotoxicity researchgate.net

The cytotoxic effects of related abietane diterpenoids are linked to the induction of cellular damage and the disruption of key signaling pathways. Studies on similar compounds have revealed mechanisms that include the induction of DNA damage and the loss of mitochondrial membrane potential. researchgate.net Furthermore, these compounds can cause alterations in the cell cycle, often leading to cell cycle arrest, which prevents cancer cell proliferation. researchgate.netresearchgate.net For instance, certain triptoquinone epimers derived from abietanes induced mitochondrial potential loss, DNA damage, and cell cycle distribution alterations in Jurkat cells. researchgate.net

Anti-inflammatory Modulatory Effects

The anti-inflammatory properties of this compound, also known as dehydroabietic acid (DHAA), have been a subject of scientific investigation. These studies, conducted in vitro and in non-human models, have begun to elucidate the mechanisms through which this compound exerts its effects, primarily focusing on the inhibition of key inflammatory mediators and the modulation of specific cellular receptors.

A key aspect of the anti-inflammatory activity of this compound is its ability to suppress the production of nitric oxide (NO), a significant signaling molecule in the inflammatory process. Excessive NO production is associated with various inflammatory conditions. Research has shown that dehydroabietic acid can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.govacs.org In LPS-activated BV2 microglial cells, dehydroabietic acid was also found to inhibit NO production. atamanchemicals.com

The inhibitory effect on NO production is often dose-dependent. For instance, one study reported that dehydroabietic acid, at concentrations ranging from 20 µM to 50 µM, suppresses the production of proinflammatory mediators in LPS-stimulated RAW 264.7 murine macrophages. acs.org Some derivatives of dehydroabietic acid have also demonstrated significant inhibition of NO production, with specific IC₅₀ values being determined. arborassays.com For example, a study on various diterpenes reported that dehydroabietic acid was responsible for the inhibition of NO production. atamanchemicals.com Furthermore, in Src- or Syk-overexpressing HEK293T cells, dehydroabietic acid at a concentration of 100 μM was shown to inactivate both Src and Syk kinases, which are involved in inflammatory signaling pathways. nih.gov

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound and its Derivatives
CompoundCell LineStimulantInhibitory ConcentrationIC₅₀ ValueReference
Dehydroabietic acidRAW 264.7 macrophagesLPS20-50 µMNot specified acs.org
Dehydroabietic acidBV2 microgliaLPSNot specifiedNot specified atamanchemicals.com
Dehydroabietic acid derivative (Compound 7)BV2 microgliaLPSNot specified31.74 μM arborassays.com
Dehydroabietic acidHEK293T (Src/Syk-overexpressing)-100 µMNot applicable nih.gov

The anti-inflammatory effects of this compound are also attributed to its interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in inflammation and metabolism. Specifically, dehydroabietic acid has been identified as a dual agonist for PPARα and PPARγ. nih.gov

PPARγ activation is known to suppress the expression of pro-inflammatory genes. It has been reported that abietic acid, a related compound, activates PPARγ, and this activation is linked to its anti-inflammatory effects in macrophages. bohrium.com Dehydroabietic acid's activity as a PPARγ partial agonist suggests a similar mechanism, contributing to the attenuation of inflammatory responses. nih.gov The activation of PPARα by dehydroabietic acid further supports its role in modulating inflammatory pathways, as PPARα is also involved in the regulation of inflammation. nih.gov

Antioxidant Activity Investigations

The antioxidant potential of this compound has been evaluated through various in vitro assays. These studies are crucial in understanding its capacity to neutralize free radicals, which are implicated in the pathogenesis of numerous diseases. The antioxidant properties of dehydroabietic acid are partly attributed to its chemical structure. nih.gov

Commonly used methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. Studies on synthetic derivatives of dehydroabietic acid, such as secondary amines, have shown significant free radical scavenging activity in the DPPH assay, with some derivatives being more active than the commercial antioxidant butylated hydroxytoluene (BHT). researchgate.netacs.org The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Propolis extracts containing dehydroabietic acid have been evaluated using the FRAP assay, demonstrating their reducing power. mdpi.com

A study on an abietic acid-derived catechol, methyl 11,12-dihydroxyabietate-8,11,13-trien-18-oate (MDTO), which is structurally similar to dehydroabietic acid, showed that it is a good free radical scavenger, although its activity was lower than that of quercetin (B1663063) in DPPH and ABTS radical scavenging assays. acs.orgresearchgate.net This derivative was also found to protect liposomes against iron-ascorbate-induced oxidation. acs.org

Table 2: Antioxidant Activity of this compound and Related Compounds
Compound/ExtractAssayKey FindingReference
Secondary amines of Dehydroabietic acidDPPH radical scavengingMore active than BHT researchgate.netacs.org
Propolis extract containing Dehydroabietic acidFRAPDemonstrated ferric reducing power mdpi.com
Methyl 11,12-dihydroxyabietate-8,11,13-trien-18-oate (MDTO)DPPH and ABTS radical scavengingGood radical scavenger, but less active than quercetin acs.orgresearchgate.net
Methyl 11,12-dihydroxyabietate-8,11,13-trien-18-oate (MDTO)Liposome oxidation protectionProtected against iron-ascorbate-induced oxidation acs.org

Enzyme Inhibition Studies (e.g., Matrix Proteinases)

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, with a particular focus on matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is associated with conditions like cancer and inflammation.

Several studies have reported the inhibitory activity of dehydroabietic acid derivatives against different MMPs. For instance, a series of dehydroabietic acid dipeptide derivatives containing a sulfonamide moiety exhibited good inhibitory activity against MMPs, with IC₅₀ values in the low micromolar range. mdpi.com One particular sulfonamide-containing derivative of dehydroabietic acid showed selectivity towards MMP-3 with an IC₅₀ of 0.4 µM. acs.org

Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by this compound Derivatives
Compound/DerivativeTarget EnzymeIC₅₀ ValueReference
Dehydroabietic acid dipeptide sulfonamide derivativesMMPsLow micromolar range mdpi.com
Sulfonamide-containing dehydroabietic acid derivative (Compound 28)MMP-30.4 µM acs.org

Antifeedant Activity against Pest Insects (Spodoptera litura)

The potential of this compound and its derivatives as insect antifeedants has been explored, although specific data on its activity against the tobacco cutworm, Spodoptera litura, is limited. Antifeedants are substances that deter insects from feeding.

While a direct study detailing the antifeedant effect of this compound on Spodoptera litura is not extensively documented, a review has mentioned that derivatives of dehydroabietic acid have an attracting effect on this particular insect species. researchgate.net Conversely, research on other insect species has shown that dehydroabietic acid possesses antifeedant properties. For example, it displayed antifeedant activity against the Indian meal moth, Plodia interpunctella, and the variegated cutworm, Peridroma saucia. researchgate.net Furthermore, a study on resin acids found that dehydroabietic acid exhibited strong antifeedant activity against variegated cutworm larvae, with the effect being dose-dependent. centrumdp.sk These findings suggest that while the specific interaction with S. litura may be complex, the base compound has demonstrated antifeedant potential against other lepidopteran pests.

Compound Names Mentioned in the Article

Table 4: List of Chemical Compounds
Compound Name
This compound
Dehydroabietic acid (DHAA)
Nitric Oxide (NO)
Butylated hydroxytoluene (BHT)
Methyl 11,12-dihydroxyabietate-8,11,13-trien-18-oate (MDTO)
Quercetin
Abietic acid

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Functional Groups on Biological Efficacy

The type and position of functional groups on the abieta-8,11,13-triene scaffold are critical determinants of biological activity. Studies have shown that the introduction of various substituents can modulate activities such as cytotoxicity, antimicrobial effects, and anti-inflammatory properties. ontosight.aimdpi.comrsc.org

For instance, the presence of a carboxyl group at C-18, as seen in abieta-8,11,13-trien-18-oic acid (dehydroabietic acid), is associated with a range of biological effects, including antiulcer and antimicrobial activities. rsc.orgresearchgate.net Esterification of this carboxyl group, as in methyl abieta-8,11,13-trien-18-oate, can influence the compound's lipophilicity and, consequently, its interaction with biological membranes and targets. ontosight.ai

Oxidation of the abietane (B96969) core, particularly at the C-7 position, has been shown to enhance cytotoxic activity. tandfonline.com For example, the presence of a carbonyl group at C-7 in dehydroabietylamine (B24195) derivatives resulted in increased cytotoxicity against human prostate and ovarian carcinoma cell lines. tandfonline.com Similarly, abietane diterpenes with quinone moieties often exhibit cytotoxic effects on cancer cell lines. nih.gov

Furthermore, the introduction of hydroxyl groups, especially on the aromatic C-ring, can significantly impact biological activity. A study on abietatriene (B1232550) diterpenoids from Salvia species concluded that a free catechol group is essential for antimicrobial activity against Gram-positive bacteria. rsc.org Oxidation of this catechol group to a quinone was found to enhance this activity. rsc.org The presence of a hydroxyl group at C-12, as seen in ferruginol, is associated with antimicrobial, antioxidative, and gastroprotective effects. rsc.org

Modifications at other positions, such as the introduction of a sulfamoyl group at C-12, have also been explored. The synthesis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate highlights the ongoing efforts to create novel derivatives with potentially unique biological profiles. mdpi.comresearchgate.net Some sulfonamide derivatives of dehydroabietane have been found to inhibit matrix proteinases, which are involved in cancer cell migration and proliferation. mdpi.com

The following table summarizes the impact of various functional groups on the biological efficacy of abietane diterpenoids:

Functional GroupPosition(s)Observed Biological Activity
CarboxylC-18Antiulcer, Antimicrobial rsc.orgresearchgate.net
Methyl EsterC-18Modulated Lipophilicity ontosight.ai
CarbonylC-7Increased Cytotoxicity tandfonline.com
Quinone Moiety-Cytotoxic nih.gov
Hydroxyl (Catechol)C-11, C-12Antimicrobial rsc.org
HydroxylC-12Antimicrobial, Antioxidative, Gastroprotective rsc.org
SulfamoylC-12Potential Inhibition of Matrix Proteinases mdpi.com

Stereochemical Influence on Activity

The stereochemistry of the abieta-8,11,13-triene skeleton plays a crucial role in its biological activity. The specific spatial arrangement of atoms and functional groups can significantly affect how the molecule interacts with its biological targets.

The absolute configuration of the chiral centers in the tricyclic ring system is a key determinant of bioactivity. For instance, the natural configuration of dehydroabietic acid and its derivatives is often essential for their observed effects. rsc.org X-ray diffraction studies of compounds like ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate have confirmed the specific stereochemistry, such as the "chair" conformation of ring A and the "envelope" conformation of ring B. mdpi.comresearchgate.net This defined three-dimensional structure is critical for its interaction with enzymes and receptors. mdpi.com

Furthermore, the stereochemical arrangement can influence the molecule's ability to participate in specific interactions, such as hydrogen bonding. In the crystal structure of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate, a system of hydrogen bonds is formed, which is dependent on the precise spatial positioning of the sulfamoyl group. researchgate.net Such interactions are often vital for the stabilization of the ligand-receptor complex and, therefore, for biological efficacy.

Computational Chemistry and Molecular Modeling for SAR/SPR

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity and structure-property relationships of abietane diterpenoids. nih.govnih.gov These methods provide valuable insights into how these molecules interact with biological targets at the molecular level.

Molecular docking studies are frequently employed to predict the binding modes and affinities of abietane derivatives to various proteins. nih.govnih.govtandfonline.com For example, docking studies have been used to rationalize the in vitro anticholinesterase activity of several abietane diterpenoids. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. The results from molecular modeling of compounds like Hypargenin E and Bractealine on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were found to be consistent with their in vitro inhibitory activities. nih.govresearchgate.net

In another study, molecular docking was used to investigate the potential of abietane-type diterpenes as inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro). tandfonline.comtandfonline.com The in silico results suggested that these compounds are potential candidates for the prevention and treatment of SARS-CoV-2. tandfonline.com Similarly, molecular docking has been used to suggest that the presence of aromatic moieties increases the binding affinity of royleanone (B1680014) derivatives towards P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Beyond predicting binding, computational methods can also be used to understand the electronic properties and reactivity of these molecules. For instance, the calculation of local reactivity descriptors can help explain the stability of certain derivatives and guide further synthetic efforts. nih.gov

The following table provides examples of computational studies on abietane diterpenoids and their key findings:

Compound/Derivative ClassTarget Protein/SystemComputational MethodKey Finding
Abietane DiterpenoidsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Molecular DockingCorrelation between docking scores and in vitro inhibitory activity. nih.govresearchgate.net
Abietane-type DiterpenesSARS-CoV-2 Mpro and PLproMolecular DockingPotential inhibitory effect on viral proteases. tandfonline.comtandfonline.com
Royleanone DerivativesP-glycoprotein (P-gp)Molecular Docking, Molecular DynamicsAromatic moieties increase binding affinity; potential as noncompetitive efflux modulators. nih.gov

Ecological Roles and Environmental Interactions

Role in Plant Defense Mechanisms

The production of oleoresins, which contain diterpene resin acids like dehydroabietic acid, is a critical component of the chemical defense system in many conifer species. silae.it This resin acts as a barrier against herbivores and pathogens. When the tree is wounded, either by insect attack or mechanical damage, the resin is exuded, sealing the wound and exposing the invading organisms to a mixture of bioactive compounds.

The defensive properties of these resin acids are multifaceted:

Anti-herbivory: The resin can deter feeding by insects and larger herbivores due to its taste and sticky nature.

Antimicrobial and Antifungal Action: Dehydroabietic acid and its derivatives exhibit activity against various microorganisms, including fungi and bacteria, which could otherwise colonize the wounded plant tissue. rsc.orgsilae.it The presence of these compounds in the resin helps protect the tree from pathogenic infections. silae.it

Research has identified a range of biological activities for aromatic abietanes, underscoring their importance in plant defense. rsc.org The synthesis of these compounds by conifers is a key evolutionary adaptation for survival in environments with high pressure from pests and diseases. silae.it

Allelopathic Effects and Plant-Plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another. Compounds leached from plant tissues into the soil can affect the germination and growth of neighboring plants. Resin acids and their degradation products, originating from the decomposition of pine needles and roots, are implicated in such interactions.

Studies have isolated growth-inhibiting substances from soil beneath pine trees, identifying them as degradation products of resin acids, such as 7-oxodehydroabietic acid and 15-hydroxy-7-oxodehydroabietate. researchgate.net These compounds were found to inhibit the growth of lettuce seedlings at specific concentrations, suggesting a potential allelopathic role in forest ecosystems. researchgate.net This chemical interference can influence plant succession and the composition of understory vegetation in coniferous forests by creating an environment less favorable for competing species.

Biodegradation and Environmental Fate in non-clinical settings

The widespread use of softwoods in the pulp and paper industry leads to the release of resin acids, including dehydroabietic acid, into mill effluents. nih.govresearchgate.net Due to their toxicity to aquatic life, particularly fish, the biodegradation of these compounds in wastewater treatment systems is of significant environmental importance. nih.govresearchgate.net

Dehydroabietic acid is considered biodegradable, but its removal efficiency in treatment systems can be variable. researchgate.net A number of bacteria and fungi have been identified that can metabolize and degrade this compound. The fungus Mortierella isabellina has been shown to effectively biodegrade dehydroabietic acid, transforming it into several novel diterpenoid substances with significantly lower toxicity. cdnsciencepub.com

Bacterial degradation is also a key process. Several bacterial strains capable of using dehydroabietic acid as a sole carbon source have been isolated. researchgate.net However, the process can be complex. For instance, during chlorine bleaching of pulp, chlorinated dehydroabietic acids are formed, which are also toxic. nih.gov Studies have shown that some bacteria, like Sphingomonas sp. strain DhA-33, can degrade both 12- and 14-chlorodehydroabietic acid isomers. nih.gov In contrast, other strains may grow more slowly and leave higher residual concentrations of the chlorinated compounds. nih.gov The biodegradation process can also lead to the formation of intermediate metabolites that may themselves be persistent. nih.gov

The following table summarizes key research findings on the biodegradation of dehydroabietic acid (DHA) and its derivatives in the context of pulp mill effluent.

Organism/SystemSubstrate(s)Key FindingsReference(s)
Mortierella isabellina (fungus)Dehydroabietic acid (DHA)Transforms DHA into four novel, less toxic diterpenoid substances. cdnsciencepub.com
Sphingomonas sp. strain DhA-33 (bacteria)12- and 14-chlorodehydroabietic acid (Cl-DhA)Grew well on and simultaneously removed both Cl-DhA isomers. Mineralized 32% of the carbon in the consumed Cl-DhA. nih.gov
Ralstonia sp. strain BKME-6 (bacteria)12- and 14-chlorodehydroabietic acid (Cl-DhA)Grew more slowly on Cl-DhA, leaving higher residual concentrations compared to strain DhA-33. Mineralized 43% of the carbon in the consumed Cl-DhA. nih.gov
Various aerobic bacteriaDehydroabietic acid (DHA)Multiple strains have been isolated that can utilize DHA as a sole carbon source, showing a high degree of substrate specificity. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification Non Clinical Matrices

Chromatographic Techniques (e.g., GC-MS, HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of Abieta-8,11,13-trien-18-oate, particularly after conversion to its more volatile methyl ester, methyl this compound. chromatographyonline.comcentrumdp.sk High-Resolution Accurate Mass (HRAM) mass spectrometry offers significant advantages over nominal mass MS for identifying unknown substances, as it allows for the reliable determination of the elemental composition from the exact mass of the acquired ions. chromatographyonline.compragolab.cz This enhanced selectivity enables the detection of more features, which can then be identified with high confidence. chromatographyonline.com

In one application, GC coupled with an Orbitrap Exploris GC 240 mass spectrometer was used for the untargeted screening of plastic food contact materials. chromatographyonline.compragolab.cz This system identified methyl this compound using both electron ionization (EI) and positive chemical ionization (PCI) modes, with the latter helping to confirm the molecular ion. chromatographyonline.compragolab.cz

Analyses of wood extracts have also been performed using an Agilent 7890 GC coupled to an Agilent 5975C mass detector. centrumdp.sk The separation is typically achieved on a capillary column like an HP-5MS. centrumdp.sk While less commonly detailed for this specific compound in the reviewed literature, High-Performance Liquid Chromatography (HPLC) is a viable separation technique. For instance, column chromatography using silica (B1680970) gel (SiO₂) has been employed for the purification and isolation of related derivatives, demonstrating the utility of liquid chromatography principles. mdpi.com

Table 1: Examples of GC-MS Parameters for this compound Analysis

ParameterMethod 1 (Wood Extract Analysis) centrumdp.skMethod 2 (Plastic Film Analysis) chromatographyonline.compragolab.cz
InstrumentAgilent 7890 GC / 5975C MSThermo Scientific TRACE 1610 GC / Orbitrap Exploris GC 240 MS
ColumnHP-5MS (30 m × 250 µm i.d., 0.25 µm film thickness)Not specified in detail, but compatible with HRAM MS
Carrier GasHelium at 2 mL/minNot specified
Temperature Program120°C (2 min hold), then ramp 10°C/min to 300°CNot specified
Ionization ModeElectron Ionization (EI)Electron Ionization (EI) and Positive Chemical Ionization (PCI)

Hyphenated Techniques for Complex Mixture Analysis

For exceptionally complex non-clinical samples, such as lipophilic wood extracts, more advanced hyphenated techniques are required to achieve adequate separation and identification. gcms.cz Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) provides a significant enhancement in peak capacity and chromatographic resolution compared to conventional one-dimensional GC-MS. gcms.cz

This technique was successfully used to analyze complex wood extractive samples, where it could separate and resolve trace-level components that would otherwise be co-eluted and obscured in a standard chromatogram. gcms.cz In one specific example, GCxGC-TOFMS was able to chromatographically separate methyl this compound from a co-eluting compound, 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, with a separation of only milliseconds in the second dimension. gcms.cz

The coupling of GC with HRAM Orbitrap mass spectrometers also represents a powerful hyphenated system for the non-targeted screening and identification of compounds in challenging matrices. chromatographyonline.compragolab.cz When a library match for a compound like methyl this compound is not available, the high-resolution MS2 data can be processed using in silico fragmentation tools. chromatographyonline.comscispace.com These algorithms compare the experimental fragmentation spectrum to one predicted from the compound's structure, providing high confidence in the identification even without a reference spectrum. chromatographyonline.compragolab.cz

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical for the reliable analysis of this compound from solid non-clinical matrices. The choice of extraction and derivatization methods depends on the matrix and the subsequent analytical technique.

Extraction: Accelerated Solvent Extraction (ASE) has been utilized to obtain extractive substances from spruce bark. centrumdp.sk This method was performed using ethanol (B145695) as the solvent at temperatures of 80, 120, and 160°C. centrumdp.sk For ancient wood samples, an extraction method using alkaline methanolic toluene (B28343) has been described. nih.gov

Derivatization: For GC-MS analysis, the carboxylic acid functional group of this compound is typically derivatized to form a more volatile ester. Methylation is the preferred method, converting the analyte to methyl this compound. centrumdp.sk A common derivatization agent is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). centrumdp.sk The procedure involves dissolving the dried extract in a mixture of pyridine (B92270) and DMF-DMA and heating the reaction. centrumdp.sk

Table 2: Summary of Sample Preparation and Derivatization Methods

StepMethod DetailsMatrix ExampleReference
ExtractionAccelerated Solvent Extraction (ASE) with ethanol at 80-160°C.Spruce Bark centrumdp.sk
ExtractionAlkaline methanolic toluene extraction.Ancient Wood nih.gov
Derivatization (Methylation)Reagents: Pyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1:1 mixture). Conditions: 75°C for 15 minutes.Dried Wood Extract centrumdp.sk

Industrial and Non Pharmacological Applications

Polymer and Resin Chemistry

The unique chemical structure of abieta-8,11,13-trien-18-oate derivatives makes them valuable components in polymer and resin chemistry. They are utilized for their ability to impart desirable properties such as adhesion, stability, and emulsification to various polymer systems.

Derivatives of abieta-8,11,13-trien-18-oic acid, particularly rosin (B192284) esters, are widely employed as tackifiers in adhesive formulations. Tackifiers are chemical compounds added to adhesives to enhance their initial stickiness or "tack." Rosin esters are compatible with a broad spectrum of polymers, including ethylene-vinyl acetate (B1210297) (EVA), styrene-isoprene-styrene (SIS), natural rubber, and acrylics. Their polarity contributes to excellent adhesion on a variety of substrates.

The performance of pressure-sensitive adhesives (PSAs) can be significantly improved with the addition of these tackifiers. For instance, highly hydrogenated rosin esters have been shown to enhance the tack and peel of acrylic-based PSAs on non-polar substrates like polyethylene. While they are well-regarded for improving peel and tack, they can sometimes lead to a decrease in the cohesive strength of the adhesive. The choice of the polyol used in the esterification of the rosin acid, such as glycerol (B35011) or pentaerythritol, influences the softening point and molecular weight of the resulting rosin ester, which in turn affects its compatibility and performance within the adhesive formulation. specialchem.com

Table 1: Performance of Adhesives with Rosin Ester Tackifiers This table illustrates the general effect of adding rosin ester tackifiers to an acrylic polymer-based pressure-sensitive adhesive.

Property Acrylic Polymer (No Tackifier) Acrylic Polymer with Rosin Ester Tackifier
Tack Moderate High
Peel Adhesion Good Excellent
Shear Strength (Cohesion) High Moderate to High
Adhesion to Low-Energy Surfaces Poor Good

The film-forming properties and biocompatibility of abietic acid derivatives make them suitable for use in coatings and varnishes. researchgate.net These derivatives can be incorporated into epoxy resin systems, which have widespread use as coatings, electronic materials, and structural adhesives. researchgate.net The hydrophobic nature of the abietane (B96969) structure contributes to the water resistance of these coatings. Furthermore, hydroabietyl alcohol, a derivative, is utilized as a plasticizer in paints and coatings, enhancing their flexibility and durability. researchgate.net

Soaps derived from rosin acids, including dehydroabietic acid, function as effective emulsifiers in emulsion polymerization processes. This is particularly notable in the synthesis of styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS) plastics, and other synthetic rubbers like nitrile and polychloroprene. researchgate.net In this application, the rosin soap stabilizes the polymer particles as they form in the aqueous phase, preventing coagulation and controlling the particle size and morphology of the resulting latex. The use of these rosin-based emulsifiers has been a standard practice in the synthetic rubber industry for many decades. researchgate.net

Pulp and Paper Industry Applications

In the pulp and paper industry, derivatives of abieta-8,11,13-trien-18-oic acid are fundamental to the process of internal sizing. Sizing imparts paper and paperboard with resistance to water and other liquids. Rosin is applied to the pulp slurry, typically as an emulsion, and is then precipitated onto the cellulose (B213188) fibers. This process creates a hydrophobic surface on the fibers, which prevents the penetration of liquids into the final paper product.

The effectiveness of rosin sizing is influenced by several factors, including the type of pulp, the presence of fillers, water quality, and the pH of the system. The amount of rosin size required can vary significantly depending on the desired level of water resistance and the specific conditions of the papermaking process. Fortified rosin sizes, which are chemically modified to enhance their efficiency, can lead to a significant reduction in the amount of size needed.

Table 2: Typical Rosin Size Consumption for Different Paper Grades This table provides an overview of the typical amount of rosin size used for various paper and paperboard products.

Paper/Board Grade Typical Rosin Size Consumption (% by weight of pulp)
Writing and Printing Paper 0.5 - 2.0
Linerboard 1.0 - 2.5
Hard Board 1.5 - 3.0
Blueprint Paper 2.0 - 3.0

Materials Science and Chemical Engineering

The applications of this compound and its derivatives extend into the broader fields of materials science and chemical engineering. Their rigid and hydrophobic molecular structure makes them attractive building blocks for the synthesis of new polymers and materials. Amide derivatives of dehydroabietic acid have been reported to act as nucleating and clarifying agents in polymer processing. These additives can influence the crystallization behavior of polymers, which in turn affects their mechanical and optical properties. researchgate.net

Furthermore, the potential to use these bio-based molecules in the creation of more sustainable materials is an active area of research. Their use in the formulation of epoxy resins is a prime example of their role in developing advanced composite materials with a renewable component. researchgate.net

Agricultural and Pest Management Applications

Recent research has highlighted the potential of abietane diterpenoids, including derivatives of this compound, in agricultural applications, specifically in pest management. These compounds have demonstrated both antifungal and insecticidal properties.

Studies have shown that certain abietane diterpenoids exhibit significant antifungal activity against various plant pathogens. For example, Castanoid C, an abietane diterpenoid, has shown remarkable inhibition against fungi such as Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea, with EC50 values outperforming some commercial fungicides. researchgate.netnih.gov In-vivo experiments have demonstrated the protective and curative efficacy of these compounds on crops like rape and tomato. nih.gov The mechanism of action appears to involve the disruption of the fungal cell membrane, leading to the leakage of cellular components. nih.gov

Additionally, certain abietane diterpenoids have shown potent inhibitory effects against bacteria, including Staphylococcus aureus and Pseudomonas syringae pv. actinidae (Psa), with minimum inhibitory concentration (MIC) values that are comparable or superior to conventional antibiotics like gentamicin. nih.gov

Table 3: Antimicrobial Efficacy of a Representative Abietane Diterpenoid (Castanoid C) This table summarizes the in-vitro antifungal activity of Castanoid C against several plant pathogenic fungi.

Fungal Pathogen EC50 (μg/mL)
Sclerotinia sclerotiorum 1.30
Valsa mali 0.84
Botrytis cinerea 2.40

Precursor in Organic Synthesis (e.g., Steroids, other Diterpenoids)

The abietane skeleton, characteristic of this compound and its derivatives, serves as a versatile starting point for the semisynthesis of more complex molecules, including steroids and other bioactive diterpenoids. rsc.org Its rigid tricyclic framework provides a chiral template for constructing steroidal structures. Researchers have successfully converted abietic acid, the parent compound of this compound, into a pregnane-type steroid. cdnsciencepub.comcdnsciencepub.com This transformation highlights the potential of abietane diterpenoids as precursors for valuable steroid analogues. The key to this synthesis involves a sequence of transformations, with a critical step being an acetylene-cation cyclization. cdnsciencepub.comcdnsciencepub.com

Beyond steroid synthesis, this compound derivatives, particularly methyl abietate, are extensively used as precursors for a variety of other diterpenoids. aip.orgnih.gov The chemical modification of this starting material allows for the introduction of new functional groups and the alteration of the core structure, leading to a diverse array of compounds. researchgate.net For instance, the Vilsmeier-Haack reaction has been employed for the formylation of methyl abietate to produce methyl 7-formylabieta-7,13-dien-18-oate. aip.org

Further synthetic strategies have been developed to produce a range of abietane diterpenoids. nih.gov A notable approach involves a late-stage C-H bond functionalization catalyzed by an iron complex, which has enabled the total synthesis of several naturally occurring diterpenoids from dehydroabietic acid, a close derivative. nih.gov This method has been successfully applied to synthesize compounds such as angustanol, majusanin B, majusanic acid D, angustanoic acid F, angustanoic acid E, and angustanoic acid G. nih.gov

The following table summarizes some of the key compounds synthesized from this compound and its parent compound, abietic acid, showcasing its utility as a precursor in organic synthesis.

Starting MaterialSynthetic TargetKey Reaction/Methodology
Abietic acidPregnane analogue steroidAcetylene-cation cyclization cdnsciencepub.comcdnsciencepub.com
Methyl abietateMethyl 7-formylabieta-7,13-dien-18-oateVilsmeier-Haack reaction aip.org
Abietic acidDehydroabietic acidHeating at 200 °C nih.gov
Dehydroabietic acid methyl esterAngustanolLiAlH₄ reduction nih.gov
Dehydroabietic acid methyl esterMajusanin BLiAlH₄ reduction nih.gov
Dehydroabietic acid methyl esterMajusanic acid DHydrolysis nih.gov
Dehydroabietic acid methyl esterAngustanoic acid FHydrolysis nih.gov
Dehydroabietic acid methyl esterAngustanoic acid EHydrolysis nih.gov
Dehydroabietic acid methyl esterAngustanoic acid GHydrolysis nih.gov
Methyl this compoundMethyl 13-hydroxypodocarpa-8,11,13-trien-18-oateNitrodeisopropylation rsc.org

These examples underscore the significance of this compound and related compounds as readily available and versatile chiral building blocks in the synthesis of complex natural products and their analogues. researchgate.net

Future Research Directions and Emerging Areas

Unexplored Biosynthetic Pathways

The biosynthesis of diterpenoid resin acids, including abieta-8,11,13-trien-18-oate, originates from geranylgeranyl diphosphate (B83284). researchgate.net The formation of the characteristic abietane (B96969) skeleton is catalyzed by enzymes such as abietadiene synthase, followed by subsequent oxidation steps involving cytochrome P450-dependent oxygenases and NAD+-dependent dehydrogenases. researchgate.net While this general pathway is established, particularly in conifers like the grand fir (Abies grandis), significant gaps in our understanding remain. researchgate.net

Future research is poised to delve into the finer details of these biosynthetic routes. A key area of exploration is the identification and characterization of the specific enzymes involved in the later, more specialized steps of this compound synthesis across a broader range of plant species and even in microorganisms like cyanobacteria, from which it has also been isolated. mdpi.com Understanding the regulatory mechanisms that govern the expression of these biosynthetic genes in response to environmental stressors, such as herbivory or pathogen attack, is another critical frontier. Elucidating these pathways could pave the way for metabolic engineering approaches to enhance the production of this valuable compound.

Development of Novel Synthetic Routes

The chemical synthesis of this compound and its derivatives is an active area of research, driven by the need for pure compounds for pharmacological and other studies, as well as the desire to create novel analogs with enhanced activities. mdpi.comnih.gov The first total synthesis of dehydroabietic acid was reported in 1956, starting from 2-isopropylnaphthalene (B46572). mdpi.com Since then, various synthetic strategies have been developed, often focusing on the modification of the readily available natural product. mdpi.commdpi.com

Current and future research in this area is focused on developing more efficient, stereoselective, and environmentally friendly synthetic methods. This includes the exploration of new catalytic systems to replace expensive and toxic reagents, such as the palladium-on-carbon (Pd/C) catalyst often used in the disproportionation of abietic acid to produce dehydroabietic acid. mdpi.com Furthermore, the development of modular synthetic routes that allow for the easy diversification of the this compound scaffold is a key objective. This would enable the systematic exploration of structure-activity relationships and the generation of libraries of novel compounds for biological screening. For instance, novel synthetic routes to 15-hydroxydehydroabietic acid derivatives have been reported, expanding the toolkit for creating new bioactive terpenes. researchgate.net

Identification of New Biological Targets in non-human systems

This compound and its derivatives exhibit a broad spectrum of biological activities against a variety of non-human organisms, highlighting their potential as leads for the development of new antimicrobial agents, insecticides, and herbicides. mdpi.comnih.gov

Antifungal and Antibacterial Activity: Research has demonstrated the efficacy of this compound and its derivatives against a range of fungi and bacteria. For example, it has shown inhibitory effects against the fungi Candida albicans and Cryptococcus neoformans. mdpi.com It also exhibits activity against several forest pathogenic fungi, with a particularly strong inhibitory effect on Alternaria alternata, the causative agent of poplar leaf spot. nih.gov The compound's antibacterial properties are notable against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comcaringsunshine.com The mechanism of action is thought to involve the disruption of the bacterial cell membrane. caringsunshine.comabo.finih.gov

Insecticidal and Herbicidal Activity: this compound has also been shown to possess insecticidal properties, for instance, against the variegated cutworm (Peridroma saucia). mdpi.com Furthermore, it has demonstrated herbicidal activity, indicating its potential as a natural pesticide. mdpi.com

Future research will likely focus on identifying the specific molecular targets of this compound in these non-human systems. Understanding these targets will be crucial for optimizing the compound's efficacy and selectivity, as well as for mitigating potential off-target effects.

OrganismBiological Effect
Candida albicansGrowth inhibition mdpi.com
Cryptococcus neoformansGrowth inhibition mdpi.com
Alternaria alternataMycelial growth inhibition nih.gov
Bacillus subtilisAntibacterial activity mdpi.com
Staphylococcus aureus (including MRSA)Antibacterial activity mdpi.comcaringsunshine.com
Peridroma sauciaInsecticidal activity mdpi.com

Sustainable Production and Biotransformation

The primary industrial source of this compound is rosin (B192284), a renewable resource obtained from pine trees. mdpi.com The compound can be purified from disproportionated rosin, a product of the chemical treatment of abietic acid or rosin. mdpi.com While this provides a relatively sustainable source, research is ongoing to improve the efficiency and environmental footprint of the extraction and purification processes.

Biotransformation offers a promising avenue for the sustainable production of this compound derivatives. Various microorganisms, particularly fungi, are capable of metabolizing dehydroabietic acid and introducing hydroxyl groups and other functionalities at various positions on the molecule. For example, fungi such as Trametes versicolor and Phlebiopsis gigantea have been shown to degrade dehydroabietic acid and produce hydroxylated derivatives. researchgate.net These biotransformation processes can generate novel compounds that may be difficult to synthesize chemically and can possess unique biological activities. Future research in this area will likely focus on screening for new microorganisms with novel biotransformation capabilities and optimizing fermentation conditions for the production of specific derivatives.

Advanced Material Applications

The rigid, tricyclic structure of this compound makes it an attractive building block for the development of advanced materials. Its derivation from a renewable resource also aligns with the growing demand for bio-based polymers and materials.

Polymers and Resins: this compound and its derivatives have been used in the synthesis of various polymers, including polyesters and epoxy resins. mdpi.comresearchgate.net These bio-based polymers can have applications as coatings, adhesives, and electronic materials. researchgate.netgoogle.com For example, a dehydroabietic acid polymer has been developed for use as a toner in xerography. nih.gov

Fluorescent Probes: Certain derivatives of this compound have been shown to exhibit fluorescence, leading to their investigation as fluorescent probes for the detection of metal ions such as Fe³⁺ and Hg²⁺. nih.gov This opens up possibilities for their use in environmental monitoring and biological imaging.

Future research will likely explore the full potential of this compound as a platform chemical for the synthesis of a wide range of functional materials. This could include the development of new biodegradable polymers, advanced composites, and novel sensor technologies.

Integration with Omics Technologies in Ecological Studies

The application of "omics" technologies, such as proteomics and lipidomics, offers a powerful approach to understanding the complex biological effects of this compound at a systems level. While much of the initial research using these technologies has been conducted in the context of human health, the methodologies are readily transferable to ecological studies.

For example, a study investigating the effects of dehydroabietic acid on human liver cancer cells (HepG2) utilized proteomics and lipidomics to identify key metabolic pathways and molecular targets affected by the compound. nih.govnih.govfrontiersin.org This approach could be adapted to study the ecological impact of this compound on non-target organisms in the environment. By analyzing changes in the proteome and lipidome of organisms exposed to this compound, researchers could gain a deeper understanding of its mechanisms of toxicity and its broader effects on ecosystem health. This could be particularly relevant in the context of pulp and paper mill effluents, where resin acids are known contaminants.

Future ecological research could employ these omics technologies to:

Identify biomarkers of exposure to this compound in aquatic and terrestrial organisms.

Elucidate the molecular mechanisms underlying the toxic effects of this compound on various species.

Assess the potential for bioaccumulation and biomagnification in food webs.

Investigate the role of this compound in mediating plant-herbivore and plant-pathogen interactions.

Q & A

Q. What structural features of this compound derivatives correlate with anti-inflammatory effects?

  • Methodological Answer : Investigate hydroxylation at C-7 or C-15, as seen in compounds like 3β,7α-dihydroxy-abieta-8,11,13-triene. Use molecular docking to assess interactions with inflammatory targets (e.g., COX-2) and validate via cytokine inhibition assays (e.g., TNF-α/IL-6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.